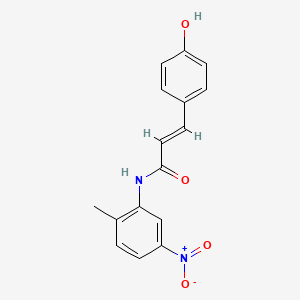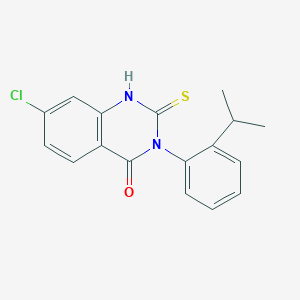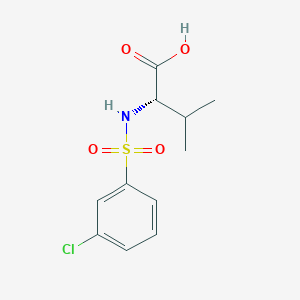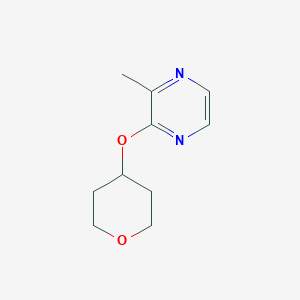
(2E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Acrylamide Chemistry and Biochemistry
Acrylamide's presence in foods, formed during processing under conditions that induce Maillard browning products, has heightened interest in its chemistry and biochemistry. Its formation from asparagine and glucose during food processing, and its impact on human health, are critical areas of study. Research suggests that neurotoxicity is a documented effect of acrylamide exposure in humans, while reproductive toxicity and carcinogenicity are potential risks based on animal studies (Friedman, 2003).
Detection and Degradation of Acrylamide
Efforts to develop rapid and efficient methods for detecting acrylamide in foods are significant due to its neurotoxic and potential carcinogenic effects. Techniques such as computer vision, ELISA, electrochemical biosensing, and fluorescent biosensing are explored for their simplicity, portability, and ability to facilitate real-time and on-line detection. These methods aim to provide similar sensitivity and selectivity to standard methods like LC–MS/MS and GC–MS but at a lower cost and with quicker results (Hu et al., 2015).
Mitigation of Acrylamide Toxicity
Research into reducing acrylamide levels in foods and mitigating its adverse effects includes selecting food varieties low in asparagine and reducing sugars, optimizing processing conditions, and adding food-compatible compounds that inhibit acrylamide formation. Additionally, exploring the in vivo toxicity reduction strategies is crucial for addressing health concerns associated with dietary acrylamide (Friedman, 2015).
Eigenschaften
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-11-2-6-13(18(21)22)10-15(11)17-16(20)9-5-12-3-7-14(19)8-4-12/h2-10,19H,1H3,(H,17,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVJQEMJVCKWFX-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2934429.png)
![1-Methyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2934430.png)


![4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2934434.png)

![benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2934436.png)
![1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934440.png)

![(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol](/img/structure/B2934443.png)


![4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2934449.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2934451.png)
